![molecular formula C6H8BrNO2S2 B7529679 N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7529679.png)
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide, also known as BMS-986205, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target the immune checkpoint protein LAG-3.
Mechanism of Action
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide works by inhibiting the immune checkpoint protein LAG-3, which is expressed on the surface of T cells. LAG-3 plays a crucial role in regulating the immune response by suppressing T cell activation. By inhibiting LAG-3, N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide enhances the anti-tumor immune response and promotes tumor cell death.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. It enhances the proliferation and activation of T cells, which are important in the immune response against cancer. It also promotes the production of cytokines, which are signaling molecules that play a crucial role in the immune response. Additionally, it has been shown to induce tumor cell death through apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide in lab experiments is its specificity for LAG-3. This allows for targeted inhibition of the immune checkpoint protein without affecting other immune pathways. However, one limitation of using N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide is its potential toxicity, which needs to be carefully monitored in preclinical studies.
Future Directions
There are several future directions for the research and development of N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide. One direction is to investigate its potential in combination with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. Another direction is to explore its potential in the treatment of other types of cancer. Additionally, further studies are needed to determine the optimal dosing and toxicity profile of N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide in preclinical models.
Synthesis Methods
The synthesis of N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide involves a multi-step process. The starting material is 5-bromothiophene-2-carbaldehyde, which is reacted with methylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine intermediate. The amine intermediate is then treated with methanesulfonyl chloride to yield the final product, N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancers, including melanoma, lung cancer, and breast cancer. It has also been shown to enhance the efficacy of other cancer therapies such as immune checkpoint inhibitors and chemotherapy.
properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNO2S2/c1-12(9,10)8-4-5-2-3-6(7)11-5/h2-3,8H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDMQXIHPDLPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

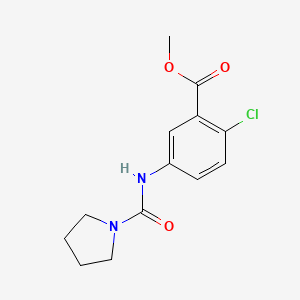

![1-(2,5-Dimethylpyrazol-3-yl)-3-[(3-methylphenyl)methyl]urea](/img/structure/B7529606.png)
![5-methyl-N-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7529612.png)

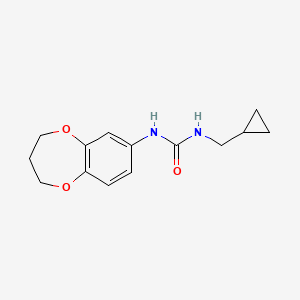
![N-[4-(trifluoromethylsulfanyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7529639.png)
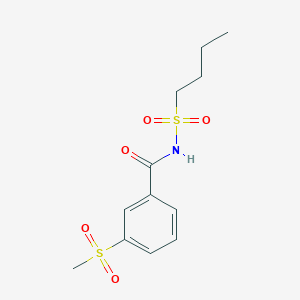
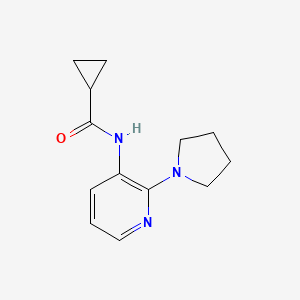
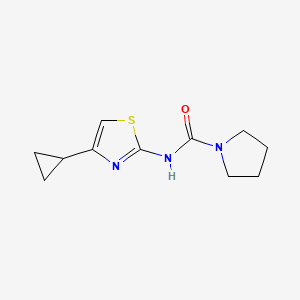

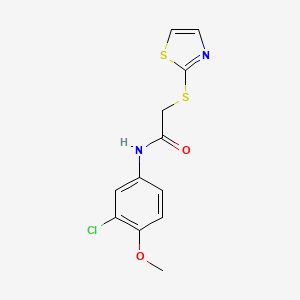
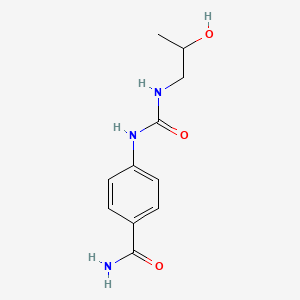
![N-(2-amino-2-oxoethyl)-N-cyclopentylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7529703.png)